molecular formula C23H20N2O5 B1668618 Chimmitecan CAS No. 185425-25-6

Chimmitecan

Cat. No.: B1668618
CAS No.: 185425-25-6
M. Wt: 404.4 g/mol
InChI Key: AXXPNDLHTNUMIK-QHCPKHFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chimmitecan is synthesized through structural modifications of camptothecin at the 9-position. One of the key synthetic routes involves the Stille coupling reaction, which is used to introduce the 9-allyl group . The reaction conditions typically involve the use of palladium catalysts and organotin reagents under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound’s efficacy and safety for clinical applications .

Chemical Reactions Analysis

Types of Reactions

Chimmitecan undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered pharmacologic properties. These derivatives are often evaluated for their anticancer activities and other therapeutic potentials .

Scientific Research Applications

Chimmitecan has a wide range of scientific research applications, including:

Mechanism of Action

Chimmitecan exerts its effects primarily by inhibiting topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis . The compound’s unique substitution at the 9-position enhances its stability and solubility, contributing to its potent anticancer activity .

Comparison with Similar Compounds

Chimmitecan is compared with other camptothecin derivatives such as:

This compound stands out due to its improved solubility, stability, and potent anticancer activity, making it a promising candidate for further clinical development .

Properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-3-5-13-14-8-12-10-25-18(20(12)24-17(14)6-7-19(13)26)9-16-15(21(25)27)11-30-22(28)23(16,29)4-2/h3,6-9,26,29H,1,4-5,10-11H2,2H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPNDLHTNUMIK-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185425-25-6
Record name Chimmitecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185425256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHIMMITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889O97XDAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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